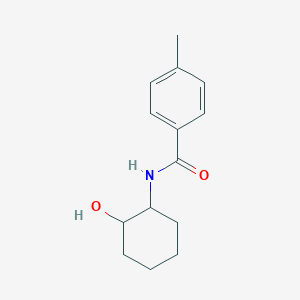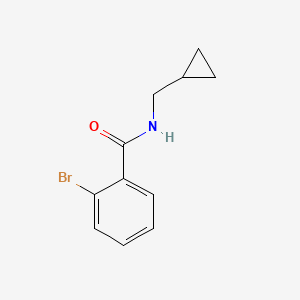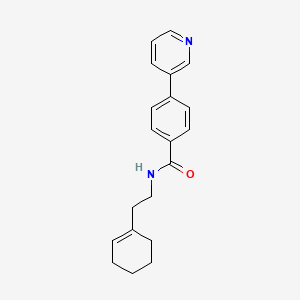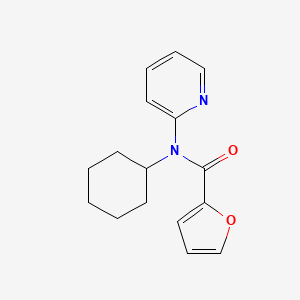![molecular formula C12H15NO B7544004 N-[(4-methylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7544004.png)
N-[(4-methylphenyl)methyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methylphenyl)methyl]cyclopropanecarboxamide, also known as MPCC, is a chemical compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. MPCC is a cyclopropane derivative that has been shown to exhibit neuroprotective properties and has been investigated as a potential treatment for various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Mechanism of Action
The exact mechanism of action of N-[(4-methylphenyl)methyl]cyclopropanecarboxamide is not fully understood, but it is believed to exert its neuroprotective effects through multiple pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant and detoxifying enzymes. This compound has also been shown to inhibit the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in neuronal cells. This compound has been shown to increase the expression of antioxidant enzymes such as catalase and superoxide dismutase, which can protect against oxidative stress. This compound has also been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, which can contribute to neuroinflammation and neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(4-methylphenyl)methyl]cyclopropanecarboxamide in lab experiments is that it has been extensively studied and has been shown to exhibit consistent neuroprotective effects across various experimental models. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its neuroprotective properties.
Future Directions
There are several future directions for research on N-[(4-methylphenyl)methyl]cyclopropanecarboxamide. One direction is to further investigate its mechanism of action and identify specific molecular targets that mediate its neuroprotective effects. Another direction is to investigate its potential therapeutic applications in other neurodegenerative disorders such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Additionally, there is a need for more clinical trials to investigate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-[(4-methylphenyl)methyl]cyclopropanecarboxamide involves the reaction of 4-methylbenzylamine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-[(4-methylphenyl)methyl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. Various studies have shown that this compound exhibits neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-2-4-10(5-3-9)8-13-12(14)11-6-7-11/h2-5,11H,6-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRUMRDZJLCMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543926.png)

![1-(3-Fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543947.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide](/img/structure/B7543962.png)


![3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide](/img/structure/B7543980.png)
![2-[3-(3-chloro-4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B7543985.png)


![N-(3,4-difluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544010.png)

![5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7544026.png)